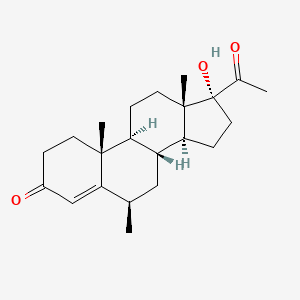

6beta-Medroxyprogesterone

Description

Contextualization as a Primary Metabolite of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA)

Medroxyprogesterone acetate (MPA) undergoes extensive metabolism in the body, primarily in the liver and intestinal mucosa. aacrjournals.orgnih.gov This biotransformation process is largely dependent on the cytochrome P450 (CYP) enzyme system. aacrjournals.orgaacrjournals.org Specifically, research has identified CYP3A4 as the principal enzyme responsible for the metabolism of MPA in human liver microsomes. aacrjournals.orgnih.govaacrjournals.orgcapes.gov.br

The metabolic process involves several hydroxylation reactions, leading to the formation of various metabolites. drugbank.compharmacompass.com Among these, 6β-hydroxymedroxyprogesterone acetate (M-2) is consistently identified as a major metabolite. drugbank.compharmacompass.comnih.gov Studies utilizing techniques such as liquid chromatography/mass spectrometry and nuclear magnetic resonance have confirmed the structure of M-2. nih.gov The formation of M-2 occurs through β-hydroxylation, a common metabolic pathway for steroids. drugbank.compharmacompass.com

Significance of Metabolite Identification in Steroid Research

The identification and characterization of steroid metabolites are of paramount importance in endocrinology and pharmacology. researchgate.netnih.gov This process, often referred to as steroid profiling or metabolomics, provides critical insights into the biosynthesis, metabolism, and excretion of steroid hormones and their synthetic analogs. nih.gov By analyzing the metabolic fingerprint, researchers can uncover underlying enzymatic activities and pathways. nih.gov

Mass spectrometry-based techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have become indispensable tools in steroid metabolite analysis, offering high sensitivity and specificity. nih.gov These technologies have revolutionized the ability to identify and quantify a wide range of steroid metabolites, even at low concentrations. nih.gov

The significance of identifying metabolites like 6β-hydroxymedroxyprogesterone acetate extends to several key areas:

Understanding Pharmacokinetics: Identifying the major metabolic pathways and the enzymes involved, such as the role of CYP3A4 in MPA metabolism, helps to explain the interindividual variability in drug response and clearance. aacrjournals.org

Drug Development: A thorough understanding of a drug's metabolic fate is a regulatory requirement and crucial for assessing potential drug-drug interactions. metwarebio.com

Biomarker Discovery: Steroid metabolite profiles can serve as potential biomarkers for diagnosing and monitoring various diseases, including hormonal imbalances and certain types of cancer. researchgate.netnih.govmetwarebio.com

Overview of Research Trajectories for Hydroxylated Steroids

Research into hydroxylated steroids is a dynamic and evolving field, driven by the recognition that hydroxylation is a key reaction for functionalizing steroids and modulating their biological activity. researchgate.netresearchgate.netasm.org The introduction of a hydroxyl group can significantly alter a steroid's properties, including its polarity, solubility, and interaction with protein receptors. asm.orgcancerresearchhorizons.com

Historically, the synthesis of hydroxylated steroids relied on traditional chemical methods, which were often inefficient and lacked selectivity. researchgate.net Modern research has increasingly turned to biocatalytic methods, which utilize enzymes, particularly from microorganisms, to achieve highly specific and efficient hydroxylation at various positions on the steroid nucleus. researchgate.net Cytochrome P450 monooxygenases are a major focus of this research due to their ability to catalyze regio- and stereospecific hydroxylation of steroids. researchgate.net

Current research trajectories in the study of hydroxylated steroids include:

Enzyme Engineering: Modifying the structure of enzymes like CYPs to create novel biocatalysts with desired substrate specificities and product profiles. jmb.or.kr

Metabolic Engineering: Genetically modifying microorganisms to optimize the production of specific hydroxylated steroids. researchgate.net

Pharmacological Evaluation: Investigating the biological activities of newly synthesized or identified hydroxylated steroids to discover potential new therapeutic agents. researchgate.net

Advanced Analytical Techniques: Developing and refining analytical methods, such as high-resolution mass spectrometry, to better identify and quantify complex mixtures of steroid metabolites. nih.gov

The study of specific hydroxylated metabolites like 6β-hydroxymedroxyprogesterone acetate is emblematic of these broader research trends. By understanding its formation, chemical properties, and potential biological activity, scientists can gain deeper insights into steroid metabolism and its implications for medicine.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H32O3 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16-,17+,18+,20-,21+,22+/m1/s1 |

InChI Key |

FRQMUZJSZHZSGN-RKIXBIESSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C |

Canonical SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |

Origin of Product |

United States |

Structural Characterization and Stereochemical Aspects of 6beta Hydroxymedroxyprogesterone Acetate

Elucidation of the 6β-Hydroxyl Position and its Stereochemistry

6β-Hydroxymedroxyprogesterone acetate (B1210297) is a principal metabolite of medroxyprogesterone (B1676146) acetate (MPA), a synthetic progestin. nih.govontosight.ai Its structure has been definitively elucidated through extensive two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The hydroxylation at the C6 position is a key metabolic transformation. researchgate.netresearchgate.net

The stereochemistry of the hydroxyl group at the 6-position is crucial and has been confirmed as beta (β). ontosight.airesearchgate.net This was determined through Nuclear Overhauser Effect Spectroscopy (NOESY). The absence of a Nuclear Overhauser Effect (NOE) between the 24-Me protons and the 19-Me protons is a clear indicator of 6β-hydroxylation. researchgate.net In the 6β-hydroxy-MPA structure, the 24-Me group and the 19-Me group are spatially distant, precluding an NOE. Conversely, a 6α-hydroxy configuration would bring these two methyl groups into closer proximity, which would result in a detectable NOE. researchgate.net

Further evidence for the 6β-hydroxylation comes from the analysis of 1H and 13C NMR spectra. The introduction of the hydroxyl group at the C6 position leads to the disappearance of the 6-CH correlation seen in the parent MPA molecule. Additionally, the 24-Me doublet observed in MPA becomes a singlet in 6β-hydroxy-MPA, with a concurrent downfield shift in both its proton and carbon signals. researchgate.net

Interactive Data Table: Key NMR Signals for 6β-Hydroxylation

| Feature | Medroxyprogesterone Acetate (MPA) | 6β-Hydroxymedroxyprogesterone Acetate | Rationale for Structural Elucidation |

| 6-CH Correlation | Present | Absent | Hydroxylation at the C6 position replaces the hydrogen, thus eliminating the signal. researchgate.net |

| 24-Me Signal | Doublet | Singlet | The change from a doublet to a singlet with a downfield shift confirms the modification at the C6 position. researchgate.net |

| NOESY (24-Me to 19-Me) | Not Applicable | Absent | The lack of spatial proximity between the 24-Me and 19-Me groups confirms the β-orientation of the hydroxyl group. researchgate.net |

Differentiation from Other Hydroxylated Medroxyprogesterone Acetate Metabolites (e.g., 1β, 2β)

Medroxyprogesterone acetate is metabolized into several hydroxylated forms, with the three major metabolites being 6β-hydroxy MPA, 1β-hydroxy MPA, and 2β-hydroxy MPA. nih.govresearchgate.net Distinguishing between these isomers is essential and is accomplished through detailed analysis of 2D NMR spectra, including HSQC, HMBC, and NOESY. researchgate.net

1β-Hydroxy MPA: In this isomer, the hydroxylation occurs on a methylene (B1212753) group, which is identified as the C1 position. Analysis of the HMBC spectrum shows a strong correlation from the carbinol proton to the protons at C2 and the 19-methyl protons. The NOESY spectrum is particularly revealing, showing strong NOEs from the carbinol proton to protons at positions 2, 9, and 11α, but crucially, no NOE to the 19-Me protons. This pattern unambiguously assigns the hydroxyl group to the 1β-position. researchgate.net

2β-Hydroxy MPA: Similar to the other metabolites, 2β-hydroxy MPA is identified by the replacement of a methylene group with a methine group due to hydroxylation. HMBC analysis indicates strong correlations from the carbinol proton to C1 and C3. This, combined with other 2D NMR data, confirms the hydroxylation at the 2β-position. researchgate.net

The formation of these hydroxylated metabolites is primarily catalyzed by the CYP3A4 enzyme in human liver microsomes. nih.govnih.gov

Interactive Data Table: Differentiating Hydroxylated MPA Metabolites

| Metabolite | Key NMR Spectroscopic Feature | Position of Hydroxylation |

| 6β-Hydroxy MPA | Absence of NOE between 24-Me and 19-Me protons. researchgate.net | C6 |

| 1β-Hydroxy MPA | Strong NOE from the carbinol proton to protons at positions 2, 9, and 11α, but no NOE to 19-Me protons. researchgate.net | C1 |

| 2β-Hydroxy MPA | Strong correlation from the carbinol proton to C1 and C3 in the HMBC spectrum. researchgate.net | C2 |

Conformational Analysis and Steric Hindrance Considerations

The conformation of the steroid A-ring in medroxyprogesterone acetate and its metabolites is a significant factor influencing their biological activity and metabolism. X-ray analysis has shown that the A-ring of MPA adopts an inverted 1β, 2α half-chair conformation. nih.govresearchgate.net This specific conformation, along with the electronic nature of the A-ring, differentiates it from progesterone (B1679170) and influences its susceptibility to metabolic processes. nih.govresearchgate.net

Metabolic Pathways of Medroxyprogesterone Acetate Leading to 6beta Hydroxymedroxyprogesterone Acetate Formation

Identification and Role of Cytochrome P450 Enzymes in 6β-Hydroxylation

The biotransformation of MPA is extensively managed by the cytochrome P450 (CYP) superfamily of enzymes, which are essential for the metabolism of a vast array of compounds. nih.govaacrjournals.org Research has focused on pinpointing the specific CYP isoforms responsible for the hydroxylation of MPA, particularly at the 6β-position.

Comprehensive studies have identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the metabolism of MPA in human liver microsomes. nih.govaacrjournals.orgresearchgate.net In studies utilizing a panel of 12 different recombinant human CYPs, only CYP3A4 demonstrated significant metabolic activity towards MPA. nih.govaacrjournals.org

The dominant role of CYP3A4 is further substantiated by several key findings:

The rate of MPA metabolism in various human liver microsome samples shows a significant correlation with triazolam α-hydroxylase activity, a known marker for CYP3A activity. nih.govaacrjournals.org

Chemical inhibition studies reveal that ketoconazole, a potent and specific inhibitor of CYP3A4, strongly inhibits the metabolic disappearance of MPA. nih.govaacrjournals.org

Immunoinhibition experiments using an anti-CYP3A antibody were shown to inhibit as much as 86% of MPA metabolism in human liver microsomes. nih.govaacrjournals.org

While some partial inhibition was noted with inhibitors of other enzymes like CYP2C9 and CYP2C19, further investigation showed no effect from an anti-CYP2C antibody, suggesting these isoforms are not significantly involved in the primary metabolic pathways of MPA. nih.govaacrjournals.org

Enzyme kinetic studies provide quantitative insight into the interaction between MPA and the metabolizing enzymes. In human liver microsomes, the formation of the three primary hydroxylated metabolites, including 6β-hydroxy MPA, demonstrates Michaelis-Menten kinetics. researchgate.net The affinity of the enzyme for the substrate (Km) and the maximum rate of the reaction (Vmax) have been determined for these pathways. researchgate.net

| Metabolite | Km (μM) | Vmax (pmol/min/mg) |

|---|---|---|

| 6β-hydroxy MPA (M-2) | 10.0 - 11.2 | 194 - 437 |

| 1β-hydroxy MPA (M-3) | 10.0 - 11.2 | 194 - 437 |

| 2β-hydroxy MPA (M-4) | 10.0 - 11.2 | 194 - 437 |

The substrate specificity studies confirm that CYP3A4 is the main catalyst, as the disappearance of MPA did not correlate with the activities of CYP2C9 or CYP2C19. nih.govaacrjournals.org This high degree of specificity underscores the central role of CYP3A4 in the clearance of MPA.

In Vitro Metabolic Profiling Studies

To understand the metabolic fate of MPA, in vitro systems that replicate the conditions of the human liver are employed. These studies are fundamental for identifying the resulting metabolites and elucidating the transformation pathways.

The standard model for studying the Phase I metabolism of drugs like MPA involves the use of human liver microsomes. nih.govresearchgate.net These subcellular fractions are rich in CYP enzymes. For the enzymatic reactions to proceed, a cofactor system, specifically an NADPH-generating system, is required to provide the necessary reducing equivalents for the CYP catalytic cycle. researchgate.net

In a typical experiment, MPA is incubated with human liver microsomes in the presence of this NADPH-generating system. researchgate.net The reaction is time-dependent and linear under specific conditions, and its reliance on CYP enzymes is confirmed by its complete inhibition by general CYP inhibitors like SKF-525A. aacrjournals.org This in vitro setup allows for the consistent and reproducible generation of metabolites for subsequent analysis. researchgate.net

Following incubation in the microsomal system, the resulting mixture contains the parent drug and various metabolic products. These metabolites are first separated and isolated, commonly using techniques like high-performance liquid chromatography (HPLC). researchgate.net

Through this method, several key metabolites of MPA have been isolated. researchgate.net The structural elucidation of these isolated compounds is then performed using advanced analytical techniques such as liquid chromatography/mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net Initial studies tentatively identified the three major metabolites as 6β-hydroxy MPA, 1β-hydroxy MPA, and 2β-hydroxy MPA. researchgate.net Subsequent, more detailed analyses using two-dimensional (2D) NMR have unambiguously confirmed these structures. researchgate.netnih.gov

| Metabolite Designation | Identified Chemical Name |

|---|---|

| M-2 | 6β-hydroxymedroxyprogesterone acetate |

| M-3 | 1β-hydroxymedroxyprogesterone acetate |

| M-4 | 2β-hydroxymedroxyprogesterone acetate |

Formation of Downstream and Related Metabolites

The primary hydroxylated metabolites of MPA can undergo further metabolic reactions, leading to the formation of downstream products. The metabolism of 6β-hydroxymedroxyprogesterone acetate (M-2) and 2β-hydroxymedroxyprogesterone acetate (M-4) can proceed to form a dihydroxylated species, identified as 2β,6β-dihydroxymedroxyprogesterone (M-1). researchgate.netdrugbank.comnih.gov Additionally, the 1β-hydroxy MPA metabolite (M-3) can be further converted to 1,2-dehydromedroxyprogesterone acetate (M-5). researchgate.netdrugbank.comnih.gov These subsequent reactions illustrate a more complex metabolic cascade beyond the initial hydroxylation steps.

Synthesis of 2beta,6beta-Dihydroxymedroxyprogesterone (M-1) from 6beta-Hydroxymedroxyprogesterone Acetate

Following its formation, 6beta-Hydroxymedroxyprogesterone Acetate (often designated as metabolite M-2) undergoes further metabolic conversion. researchgate.netnih.gov It serves as a substrate for subsequent enzymatic reactions, leading to the formation of more polar, dihydroxylated metabolites. One such key metabolite is 2beta,6beta-Dihydroxymedroxyprogesterone (designated as M-1). researchgate.netnih.gov The synthesis of M-1 occurs through a consecutive metabolic step where a second hydroxyl group is introduced at the 2β position of the 6beta-Hydroxymedroxyprogesterone Acetate molecule. researchgate.net This transformation is part of a broader pathway where mono-hydroxylated intermediates are converted into di-hydroxylated products, facilitating their eventual elimination. researchgate.net

Sequential Metabolic Transformations and Cascades

The metabolism of Medroxyprogesterone Acetate is a cascade involving multiple sequential transformations. The initial step is the hydroxylation of the parent MPA molecule at three primary sites: 1β, 2β, and 6β, catalyzed mainly by CYP3A4. researchgate.netresearchgate.net This results in the formation of three major mono-hydroxylated metabolites: 1beta-hydroxy MPA (M-3), 2beta-hydroxy MPA (M-4), and 6beta-hydroxy MPA (M-2). researchgate.netnih.gov

These primary metabolites are then subjected to further biotransformation. Specifically, both 6beta-hydroxy MPA (M-2) and 2beta-hydroxy MPA (M-4) can be further metabolized to form the dihydroxylated product, 2beta,6beta-dihydroxy MPA (M-1). researchgate.netnih.gov Another identified metabolic pathway involves the transformation of 1beta-hydroxy MPA (M-3) into 1,2-dehydro MPA (M-5). researchgate.netnih.gov This sequence of reactions demonstrates a clear metabolic cascade where MPA is progressively oxidized to facilitate its excretion.

Below is a table summarizing the key metabolites in this cascade.

| Metabolite ID | Chemical Name | Precursor(s) |

| M-2 | 6beta-Hydroxymedroxyprogesterone Acetate | Medroxyprogesterone Acetate |

| M-4 | 2beta-Hydroxymedroxyprogesterone Acetate | Medroxyprogesterone Acetate |

| M-3 | 1beta-Hydroxymedroxyprogesterone Acetate | Medroxyprogesterone Acetate |

| M-1 | 2beta,6beta-Dihydroxymedroxyprogesterone | 6beta-Hydroxy MPA (M-2), 2beta-Hydroxy MPA (M-4) |

| M-5 | 1,2-Dehydromedroxyprogesterone Acetate | 1beta-Hydroxy MPA (M-3) |

Species-Specific Metabolic Differences in 6beta-Hydroxylation

The metabolic pathways of Medroxyprogesterone Acetate, including 6beta-hydroxylation, exhibit some species-specific differences, primarily concerning the specific Cytochrome P450 isoforms involved.

In humans, CYP3A4 is unequivocally the major enzyme responsible for MPA metabolism. nih.govaacrjournals.org Its role has been confirmed through studies with recombinant human CYPs, correlation analyses in a panel of human liver microsomes, and chemical and antibody inhibition tests. nih.gov

In rats, the metabolism is also heavily dependent on the CYP3A subfamily. nih.govresearchgate.net Studies have identified CYP3A1, CYP3A2, and CYP2A2 as catalysts for MPA metabolism. nih.govresearchgate.net However, since CYP3A2 and CYP2A2 are male-specific isoforms, CYP3A1 is considered the primary enzyme involved in the metabolism of MPA in female rats. nih.govresearchgate.net

The table below summarizes the key enzymes involved in MPA metabolism across different species.

| Species | Primary CYP Enzyme(s) Involved in MPA Metabolism |

| Human | CYP3A4 nih.govaacrjournals.org |

| Rat | CYP3A1 (predominantly in females), CYP3A2, CYP2A2 nih.govresearchgate.net |

| Minipig | Metabolic profile similar to humans researchgate.net |

Molecular and Cellular Mechanisms of Action of 6beta Hydroxymedroxyprogesterone Acetate

Investigation of Steroid Receptor Binding and Activation

Medroxyprogesterone (B1676146) acetate (B1210297) is recognized for its promiscuity in binding to several steroid receptors, which underlies its complex biological effects. While it was developed as a progesterone (B1679170) receptor agonist, it also exhibits significant interactions with androgen and glucocorticoid receptors. sahmri.org.au

Affinity and Specificity for Progesterone Receptor

MPA binds with high affinity to the progesterone receptor (PR), acting as a potent agonist. sahmri.org.aunih.gov This interaction is central to its primary progestogenic effects. Studies in breast cancer cells have demonstrated that the gene expression profiles induced by MPA are qualitatively similar to those of natural progesterone, underscoring its role as an effective progestin that signals through both progesterone receptor isoforms (PR-A and PR-B). nih.gov The effects of MPA that are mediated by the progesterone receptor can be counteracted by PR antagonists, confirming the specificity of this interaction. nih.gov In various cellular models, the biological activities of MPA, such as its influence on vascular remodeling and antibody production, have been shown to involve the participation of the progesterone receptor. nih.govnih.gov

Potential Interactions with Androgen and Glucocorticoid Receptors

Beyond its primary target, MPA demonstrates significant "off-target" activity through its binding to other steroid receptors. nih.gov

Androgen Receptor (AR): MPA binds to the androgen receptor and functions as an AR agonist. nih.gov Competition binding assays have shown that androgens can displace MPA from the AR, and MPA can induce the transactivation of androgen-responsive genes. nih.gov In fact, a comparison of gene regulation by MPA and dihydrotestosterone (B1667394) (DHT) in AR-positive breast cancer cells revealed that MPA regulated approximately 60% of all DHT-regulated genes, indicating it is a potent androgen. nih.gov In silico analysis also predicts that both MPA and its 6beta-hydroxy metabolite bind significantly to the rat androgen receptor. nih.gov

Glucocorticoid Receptor (GR): MPA also exhibits considerable binding affinity for the glucocorticoid receptor. nih.govnih.gov In competitive binding assays with the synthetic glucocorticoid dexamethasone (B1670325), MPA showed a high relative binding affinity. nih.govnih.gov This interaction is not merely binding; MPA acts as a partial to full agonist for the GR, capable of regulating GR-responsive genes and inducing glucocorticoid-like effects. nih.govplos.org Studies have shown that MPA can induce the expression of GR-regulated genes such as GILZ and sgk1. nih.govresearchgate.net

Interactive Table: Relative Binding Affinities of Medroxyprogesterone Acetate (MPA) to Steroid Receptors

| Receptor | Ligand | Relative Binding Affinity (%) | Cell Type/System |

|---|---|---|---|

| Glucocorticoid Receptor | Dexamethasone | 100 | Human Mononuclear Leukocytes |

| Glucocorticoid Receptor | Medroxyprogesterone Acetate | 42 | Human Mononuclear Leukocytes |

| Glucocorticoid Receptor | Cortisol | 25 | Human Mononuclear Leukocytes |

| Glucocorticoid Receptor | Dexamethasone | 100 | COS-1 Cells |

| Glucocorticoid Receptor | Medroxyprogesterone Acetate | ~80 | COS-1 Cells |

Data compiled from studies by Kontula et al. (1983) and Brdlik et al. (2021). nih.govnih.gov

Modulation of Gene Expression and Signal Transduction Pathways

The binding of MPA to its cognate receptors initiates a cascade of molecular events that alter the transcription of numerous target genes and influence various signal transduction pathways.

Regulation of Hormone Response Elements

Upon binding to a steroid receptor, the MPA-receptor complex acts as a ligand-activated transcription factor. This complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes to either activate or repress their transcription. nih.gov

MPA has been shown to induce transactivation of a glucocorticoid response element (GRE)-driven promoter-reporter construct. plos.org Similarly, it increases the activity of androgen-responsive reporter genes, an effect that can be inhibited by antiandrogens, confirming its action through androgen response elements. nih.gov This demonstrates that MPA can directly regulate the transcriptional machinery via the HREs associated with progesterone, androgen, and glucocorticoid signaling pathways.

Influence on Specific mRNA and Protein Expression

MPA's activation of steroid receptors leads to widespread changes in the expression of specific mRNAs and their corresponding proteins. Microarray analyses and quantitative PCR have identified numerous genes regulated by MPA in various tissues.

In human myometrial cells, MPA was found to significantly regulate 114 transcripts, with a notable enrichment in genes related to the inflammatory response, growth factor activity, and cytokine activity. nih.govscispace.com It significantly downregulated well-characterized progesterone-sensitive genes like IL-1B, IL-6, and PTGS2 (COX-2), as well as novel targets like IL-11 and IL-24. nih.govscispace.com

In endometrial cancer cells, MPA treatment alters the expression of mRNAs and long noncoding RNAs related to endoplasmic reticulum (ER) stress, up-regulating the expression of the ER stress apoptotic molecule CHOP and the related molecule HERPUD1. nih.govresearchgate.net Furthermore, through its action on the glucocorticoid receptor in renal collecting duct cells, MPA increases the abundance of mRNA for the alpha subunit of the epithelial sodium channel (αENaC) and serum/glucocorticoid-regulated kinase 1 (sgk1). researchgate.net In immune cells, low concentrations of MPA can enhance the in vitro production of specific immunoglobulin G (IgG) antibodies. nih.gov

Interactive Table: Examples of Genes and Proteins Regulated by Medroxyprogesterone Acetate (MPA)

| Gene/Protein | Tissue/Cell Type | Effect of MPA | Receptor Pathway |

|---|---|---|---|

| IL-1B, IL-6, IL-11, IL-24 | Myometrium | Downregulation | Progesterone Receptor |

| CHOP, HERPUD1 | Endometrial Cancer Cells | Upregulation | Progesterone Receptor |

| αENaC, sgk1 | Renal Collecting Duct Cells | Upregulation | Glucocorticoid Receptor |

| Immunoglobulin G (IgG) | Splenocytes | Increased production | Progesterone Receptor |

| Androgen-regulated genes | Breast Cancer Cells | Upregulation | Androgen Receptor |

Data compiled from studies by Condon et al. (2010), Zhang et al. (2019), Fuller et al. (2005), and Cain et al. (2007). nih.govnih.govresearchgate.netnih.govnih.gov

Cellular Effects in In Vitro Research Models

The molecular actions of MPA translate into a variety of observable effects at the cellular level in in vitro research models.

In human breast cancer cell lines such as MDA-MB-453 and ZR-75-1, high-dose MPA treatment resulted in a 26-30% inhibition of cell growth. nih.gov This anti-proliferative effect was partially mediated by the androgen receptor, as it could be reversed by an antiandrogen. nih.gov

In the context of vascular remodeling, MPA has been shown to enhance the formation of capillary-like tubes by endothelial cells, a pro-angiogenic effect that depends on platelet activation. nih.gov Additionally, it can prevent the osteogenic transdifferentiation of vascular smooth muscle cells. nih.gov

In the immune system, MPA demonstrates immunomodulatory effects. In cultures of human mononuclear leukocytes, MPA induces glucocorticoid-like effects, including the inhibition of proliferative responses to T-cell mitogens. nih.gov It has also been shown to enhance the capacity of individual B-cells to produce specific immunoglobulins. nih.gov Furthermore, acting through the glucocorticoid receptor, MPA can enhance apoptosis in human CD4+ T cells, particularly in the presence of the HIV-1 Vpr protein. plos.org

In neurological models, MPA showed different effects compared to natural progesterone. While progesterone was protective against glutamate-induced toxicity in organotypic explants of the cerebral cortex, an equimolar concentration of MPA was not. tdl.org

Impact on Cell Proliferation and Apoptosis in Specific Cell Lines

There is a lack of specific data detailing the direct impact of 6beta-hydroxymedroxyprogesterone acetate on cell proliferation and apoptosis.

In contrast, extensive research on the parent compound, MPA, has demonstrated significant effects. In progesterone receptor-positive breast cancer cell lines such as T-47D, MCF-7, and ZR 75-1, MPA has been shown to inhibit cell growth. nih.gov This inhibition is associated with an accumulation of cells in the G0-G1 phase of the cell cycle, effectively slowing the rate of cell division. nih.gov Furthermore, MPA can induce a PI3K/Akt/NFkappaB cascade that leads to the up-regulation of cyclin D1, promoting cell proliferation in certain breast cancer cell models. nih.gov

Table 1: Effects of Medroxyprogesterone Acetate (MPA) on Cell Cycle Kinetics

| Cell Line | Receptor Status | Effect of MPA | Mechanism |

|---|---|---|---|

| T-47D | ER+, PR+ | Growth Inhibition | Accumulation of cells in G0-G1 phase nih.gov |

| MCF-7 | ER+, PR+ | Growth Inhibition | Accumulation of cells in G0-G1 phase nih.gov |

| MCF-7 (PRB transfected) | PRB+ | Proliferation | Upregulation of Cyclin D1 via PI3K/Akt/NFkappaB nih.gov |

Modulation of Cytokine and Serotonin (B10506) Production by Immune Cells

Specific studies on the modulation of cytokine and serotonin production by 6beta-hydroxymedroxyprogesterone acetate are not available in the current scientific literature.

Research on MPA, however, indicates it has immunomodulatory properties. MPA can suppress the function of T cells and plasmacytoid dendritic cells. frontiersin.org In studies using peripheral blood mononuclear cells (PBMCs) and activated T cells, MPA inhibited the production of multiple cytokines and chemokines, including interferon (IFN)-γ and tumor necrosis factor (TNF)-α. frontiersin.orgnih.govscispace.com In mouse fibroblast cells, MPA was shown to repress TNF-stimulated interleukin-6 (IL-6) production, an action mediated at least in part through the glucocorticoid receptor. nih.gov In human lymphoid tissue explants, MPA treatment reduced the production of inflammatory mediators IL-1β and IL-17A.

Table 2: Immunomodulatory Effects of Medroxyprogesterone Acetate (MPA)

| Cell/Tissue Type | Stimulus | Effect of MPA | Cytokines Affected |

|---|---|---|---|

| Human PBMCs | Antigen (BCG) | Suppression | IL-1α, IL-12p40, IL-10, IL-13, G-CSF scispace.com |

| Human T-cell clones | Anti-CD3 mAb | Decreased Production | IL-5, IL-13, IFN-γ, IL-17A frontiersin.org |

| Mouse Fibroblasts | TNF | Repression | IL-6 nih.gov |

| Human Lymphoid Tissue | HIV-1 Infection | Reduced Production | IL-1β, IL-17A |

Effects on Enzyme Activities (e.g., 3-hydroxysteroid dehydrogenase)

Direct evidence concerning the effects of 6beta-hydroxymedroxyprogesterone acetate on the activity of 3-hydroxysteroid dehydrogenase (3β-HSD) or other enzymes is not documented.

Studies have established that the parent compound, MPA, acts as a competitive inhibitor of human type II 3β-hydroxysteroid dehydrogenase/isomerase (3betaHSDII). drugbank.comclinpgx.org This enzyme is critical for the biosynthesis of all classes of hormonal steroids. drugbank.com In rat models, MPA was found to be a potent and selective inhibitor of 3α-hydroxysteroid oxidoreductase activity in several organs, while not affecting 3β-hydroxysteroid oxidoreductase under the tested conditions. nih.gov

Mechanistic Investigations in Preclinical Animal Models

Preclinical animal model studies investigating the specific mechanistic actions of 6beta-hydroxymedroxyprogesterone acetate have not been identified. The research in this area has been conducted with Medroxyprogesterone Acetate.

Impact on Endometrial Morphology and Gene Expression

There is no available data from preclinical animal models on the specific impact of 6beta-hydroxymedroxyprogesterone acetate on endometrial morphology and gene expression.

Studies with MPA show that it transforms a proliferative endometrium into a secretory one. pfizermedical.com In cattle, progesterone supplementation, which MPA mimics, was found to alter the timing and duration of endometrial gene expression, affecting genes associated with energy sources for the developing embryo. nih.gov Dysregulation of progesterone signaling and aberrant expression of progesterone-regulated genes in the endometrium have been linked to several gynecological disorders. nih.gov In human myometrial explants, MPA was shown to control the expression of multiple genes, including the significant downregulation of progesterone-sensitive genes like IL-1B and IL-6. scispace.com

Studies on Specific Tissue Responses and Cellular Composition

Specific studies detailing the effects of 6beta-hydroxymedroxyprogesterone acetate on tissue responses and cellular composition in preclinical models are absent from the literature. Research has focused on the parent compound, MPA, which is known to bind to the progesterone receptor in the female reproductive tract, pituitary, and hypothalamus, leading to the inhibition of gonadotropin-releasing hormone (GnRH) secretion. nih.gov This action ultimately prevents follicular maturation and ovulation and leads to a thinning of the endometrium. drugbank.comnih.gov

Advanced Analytical Methodologies for Characterization and Quantification of 6beta Hydroxymedroxyprogesterone Acetate

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry, particularly when coupled with liquid chromatography, stands as a cornerstone for the analysis of drug metabolites due to its high sensitivity and specificity. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the separation, detection, and identification of medroxyprogesterone (B1676146) acetate (B1210297) and its metabolites, including 6beta-hydroxymedroxyprogesterone acetate, from various biological samples. nih.govnih.gov The chromatographic separation, typically using a reverse-phase column, resolves the parent drug from its various hydroxylated metabolites. scribd.com Following separation, the mass spectrometer provides mass-to-charge ratio (m/z) information, which aids in the initial identification of potential metabolites. The identification of 6beta-hydroxymedroxyprogesterone acetate involves observing a mass shift corresponding to the addition of an oxygen atom (+16 Da) compared to the parent compound, medroxyprogesterone acetate. researchgate.net This technique is fundamental in profiling the metabolic fate of MPA in vitro and in vivo. researchgate.net

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

For unambiguous structural confirmation and sensitive quantification, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable. nih.gov LC-MS/MS methods have been extensively developed for the quantification of MPA in human plasma and can be adapted for its metabolites. nih.govjohnshopkins.edumagtechjournal.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 6beta-hydroxymedroxyprogesterone acetate) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint, allowing for highly specific detection and differentiation from isomeric metabolites. nih.gov

This technique offers exceptional sensitivity, with limits of quantification (LOQ) often reaching the picogram-per-milliliter (pg/mL) level. nih.gov The use of multiple reaction monitoring (MRM) mode enhances the specificity and sensitivity of quantification, making it the gold standard for pharmacokinetic studies.

Table 1: Example of LC-MS/MS Parameters for Analysis

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of methanol (B129727) and water with 0.1% formic acid magtechjournal.com |

| Flow Rate | 0.2 - 0.8 mL/min magtechjournal.com |

| Column Temperature | 32 - 40 °C magtechjournal.com |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI) magtechjournal.com |

| Scan Mode | Selected Reaction Monitoring (SRM) nih.govmagtechjournal.com |

| Precursor Ion (Q1) | m/z specific to the analyte |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS techniques provide excellent sensitivity and information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive, unambiguous elucidation of molecular structure. jst.go.jpnih.gov

One-Dimensional (1D) and Two-Dimensional (2D) NMR for Unambiguous Structure Elucidation

The precise location of the hydroxyl group in metabolites like 6beta-hydroxymedroxyprogesterone acetate is critical and often challenging to determine by MS alone. NMR spectroscopy provides this detailed structural information. Initial structural assignments are often based on one-dimensional (1D) proton (¹H) NMR. nih.govresearchgate.net However, for complete and unambiguous structure identification, extensive two-dimensional (2D) NMR experiments are required. jst.go.jpresearchgate.net

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons within the molecule. For 6beta-hydroxymedroxyprogesterone acetate, the disappearance of the 6-CH correlation seen in the parent MPA spectrum and the concurrent downfield shifts for both the proton and carbon signals of the adjacent methyl group (24-Me) are indicative of hydroxylation at the 6-beta position. researchgate.net Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can confirm the stereochemistry, for instance, by showing the absence of spatial correlation between the 24-Me and 19-Me groups, which confirms the 6-beta orientation of the hydroxyl group. researchgate.net

Establishment of NMR Chemical Shifts for Reference Standards

A significant outcome of detailed NMR analysis is the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts for 6beta-hydroxymedroxyprogesterone acetate. jst.go.jpnih.gov This full spectral assignment provides a definitive reference for the compound. researchgate.net Once established, these chemical shift data serve as a crucial reference standard for future metabolic studies, allowing for faster and more confident identification of the metabolite in complex mixtures without the need for repeated, exhaustive structural elucidation. jst.go.jpnih.gov

Table 2: Selected ¹H and ¹³C NMR Chemical Shift Assignments for 6beta-Hydroxymedroxyprogesterone Acetate (in CDCl₃)

| Position | δC (ppm) | δH (ppm) |

|---|---|---|

| 3 | 198.9 | - |

| 4 | 126.8 | 5.82 (s) |

| 5 | 168.0 | - |

| 6 | 76.5 | - |

| 17 | 95.8 | - |

| 19 | 16.9 | 1.25 (s) |

| 21 | 26.9 | 2.02 (s) |

| 24 (6-Me) | 22.0 | 1.48 (s) |

| OAc (CH₃) | 21.3 | 2.14 (s) |

| OAc (C=O) | 170.5 | - |

Data derived from published research. researchgate.net

Other Spectroscopic Techniques

While chromatography is essential for separation, spectroscopic techniques are indispensable for the structural confirmation of isolated metabolites like 6beta-hydroxymedroxyprogesterone acetate.

UV and IR Spectroscopy for Structural Confirmation

Ultraviolet (UV) and Infrared (IR) spectroscopy provide valuable information about the molecular structure of a compound.

UV Spectroscopy: UV spectroscopy is useful for detecting the presence of chromophores (light-absorbing groups) in a molecule. For steroids like medroxyprogesterone acetate and its metabolites, the α,β-unsaturated ketone moiety in the A-ring is a strong chromophore, typically showing maximum absorbance (λmax) around 240-245 nm. su.ac.thaacrjournals.org While the introduction of a hydroxyl group, as in 6beta-hydroxymedroxyprogesterone acetate, may not significantly shift the λmax, the UV spectrum is still a key characteristic used for detection and confirmation in HPLC analysis. researchgate.net

IR Spectroscopy: Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 6beta-hydroxymedroxyprogesterone acetate would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) groups of the ketone and the acetate ester, and the carbon-carbon double bond (C=C) of the steroid nucleus. Comparison of the IR spectrum of a metabolite with that of the parent compound can help confirm the addition of a hydroxyl group. oup.com

Immunochemical and Electrophoretic Methods

In addition to chromatographic and spectroscopic techniques, immunochemical and electrophoretic methods offer alternative and often highly sensitive approaches for the analysis of steroids and their metabolites.

Capillary Electrophoresis (CE) Immunoassay with Chemiluminescence Detection

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in a capillary filled with an electrolyte. wiley-vch.de When coupled with an immunoassay, it combines the high separation efficiency of CE with the high specificity of antibody-antigen interactions. nih.gov

A CE immunoassay for medroxyprogesterone acetate has been developed, which can also be applied to its metabolites. nih.gov This method is typically based on a competitive reaction format. In this setup, a known amount of enzyme-labeled MPA (e.g., MPA-horseradish peroxidase conjugate) competes with the free MPA (from the sample) for a limited number of specific anti-MPA antibody binding sites. nih.gov

Following the immunoreaction, the mixture is introduced into the CE system. The free enzyme-labeled MPA and the antibody-bound complex are separated based on their different electrophoretic mobilities. nih.gov

Chemiluminescence Detection: To achieve high sensitivity, chemiluminescence (CL) is often employed as the detection method. nih.gov The enzyme label (e.g., HRP) catalyzes a reaction that produces light. nih.gov The intensity of the emitted light is measured and is inversely proportional to the concentration of the analyte in the sample. This detection method offers several advantages, including low background signals and the potential for very low detection limits. nih.gov

A CE immunoassay with chemiluminescence detection for MPA has demonstrated a linear range of 2.0-50 nmol/L and a limit of detection of 0.9 nmol/L, showcasing its high sensitivity. nih.gov This technique provides a rapid and simple method for the determination of MPA and its metabolites in various biological samples. nih.gov

The following table outlines the key features of the CE-Immunoassay with Chemiluminescence Detection:

| Feature | Description | Reference |

| Principle | Competitive immunoassay coupled with capillary electrophoresis separation. | nih.gov |

| Label | Horseradish Peroxidase (HRP) enzyme. | nih.govnih.gov |

| Detection | Chemiluminescence generated by the HRP-catalyzed reaction. | nih.gov |

| Linear Range | 2.0–50 nmol/L for MPA. | nih.gov |

| Limit of Detection (LOD) | 0.9 nmol/L for MPA. | nih.gov |

| Advantages | High sensitivity, high specificity, rapid analysis. | nih.govnih.gov |

Preclinical Research Models for Investigating 6beta Hydroxymedroxyprogesterone Acetate Activity and Metabolism

Animal Models for Metabolic Pathway Research

Animal models are fundamental in understanding the metabolism of MPA, including the formation of its 6beta-hydroxy derivative. Liver microsomes from different species serve as a crucial tool for this purpose.

Use of Rat and Minipig Liver Microsomes as Surrogate Models

Rat and minipig liver microsomes have been effectively utilized as surrogate models to study the metabolism of medroxyprogesterone (B1676146) acetate (B1210297) (MPA). researchgate.net Research has shown that the metabolic profiles of MPA in rat and minipig liver microsomes are similar to those observed in human liver microsomes. researchgate.net The primary enzyme responsible for MPA hydroxylation in humans is Cytochrome P450 3A4 (CYP3A4). researchgate.netnih.govpfizermedical.com In female rats, the metabolism is mainly catalyzed by CYP3A1. nih.gov Studies using these animal models have successfully identified major metabolites, including 6beta-hydroxy MPA. researchgate.net The consistent results across these species suggest that rats and minipigs can serve as reliable surrogate models for human MPA pharmacokinetic studies. researchgate.net The hepatic metabolism of MPA is accelerated during the treatment period in rats. nih.gov

Comparative Metabolism Studies across Different Species

Comparative studies are essential to understand species-specific differences and similarities in drug metabolism. The metabolism of medroxyprogesterone acetate (MPA) has been evaluated across human, rat, and minipig liver microsomes. researchgate.net These studies have revealed little significant difference in the metabolic profiles among these species, with 6beta-hydroxylation being a common pathway. researchgate.net In all three species, CYP3A subfamily enzymes were identified as the primary catalysts for MPA hydroxylation. researchgate.netnih.gov This conservation of metabolic pathways across species reinforces the utility of rat and minipig models for preclinical assessment of MPA metabolism before human studies.

Below is a table summarizing the key cytochrome P450 isoforms involved in MPA metabolism across different species.

| Species | Primary CYP Isoform Involved in MPA Metabolism | Key Findings | Reference |

| Human | CYP3A4 | Primarily involved in the hydroxylation of MPA. | researchgate.netnih.gov |

| Rat | CYP3A1 (in females) | Catalyzes the metabolism of MPA; activity can be induced by phenobarbital. | nih.gov |

| Minipig | Not specified, but shows similar metabolite profiles to humans and rats. | Metabolic profile shows little difference compared to humans and rats. | researchgate.net |

In Vitro Cellular Systems for Biological Activity Studies

In vitro cell lines provide controlled environments to investigate the specific biological effects of compounds like 6beta-hydroxymedroxyprogesterone acetate and its parent compound, MPA, at the cellular and molecular level.

Application of Specific Cell Lines (e.g., Ishikawa cells, KTC-2 cells, SH-SY5Y cells, M-1 cells)

A variety of specific cell lines are employed to study the diverse activities of medroxyprogesterone acetate (MPA).

Ishikawa Cells: This cell line, derived from a well-differentiated endometrial adenocarcinoma, is sensitive to the growth-inhibitory effects of MPA. nih.govnih.gov High concentrations of MPA have been shown to inhibit the colony formation of Ishikawa cells. nih.gov Studies have also used this cell line to develop progestin-resistant sublines by long-term exposure to MPA, providing a model to study mechanisms of hormone resistance in endometrial cancer. nih.gov In these cells, MPA can stimulate the accumulation of cell cycle inhibitors p21 and p27, particularly after transfection with the progesterone (B1679170) receptor-B. imrpress.com

KTC-2 Cells: Established from an anaplastic thyroid cancer, the KTC-2 cell line is used to investigate the effects of MPA on cytokine secretion. Research has demonstrated that MPA can decrease the secretion and mRNA expression of interleukin-6 (IL-6) and parathyroid hormone-related protein (PTHrP) in a dose-dependent manner. nih.gov This effect appears to be mediated through the glucocorticoid receptor, suggesting MPA acts as a glucocorticoid in these cells. nih.gov

SH-SY5Y Cells: A human neuroblastoma cell line, SH-SY5Y, serves as a valuable in vitro model for studying the metabolism and effects of steroids in neuronal cells. nih.gov This cell line can metabolize progesterone, the parent hormone of MPA, into various neuroactive steroids. nih.govjsbms.jp Studies have shown that progesterone has a protective effect against ATP-induced pyroptosis (a form of inflammatory cell death) in SH-SY5Y cells. nih.gov It has also been shown to exert neuroprotective effects against toxins used to model Parkinson's disease in this cell line. frontiersin.org

M-1 Cells: This is a mouse cortical collecting duct cell line used to study the effects of steroids on renal electrolyte transport. In M-1 cells, MPA has been found to increase the expression of the α-epithelial Na+ channel (α-ENaC) and serum and glucocorticoid-regulated kinase 1 (sgk1). apexbt.comphysiology.org This action is mediated through the glucocorticoid receptor, not the progesterone receptor, highlighting the cross-reactivity of MPA with other steroid receptors. physiology.org

The table below summarizes the application of these cell lines in MPA research.

| Cell Line | Origin | Key Application in MPA/Progestin Research | Observed Effects of MPA/Progesterone | Reference |

| Ishikawa | Human Endometrial Adenocarcinoma | Studying antiproliferative effects and hormone resistance in endometrial cancer. | Inhibits colony formation and cell growth; stimulates p21 and p27. | nih.govnih.govimrpress.com |

| KTC-2 | Human Anaplastic Thyroid Cancer | Investigating effects on cytokine secretion from cancer cells. | Decreases secretion and mRNA expression of IL-6 and PTHrP. | nih.gov |

| SH-SY5Y | Human Neuroblastoma | Modeling neurosteroid metabolism and neuroprotective effects. | Progesterone shows protective effects against cell death and injury. | nih.govnih.govfrontiersin.org |

| M-1 | Mouse Cortical Collecting Duct | Examining effects on renal gene expression related to electrolyte balance. | Increases α-ENaC and sgk1 mRNA expression via the glucocorticoid receptor. | apexbt.comphysiology.org |

Co-culture Systems for Studying Intercellular Effects

To better mimic the complex interactions within tissues, co-culture systems are employed. A novel organotypic model for the human endometrium has been established by co-culturing endometrial epithelial cells (as glandular organoids within a matrix) with stromal cells. nih.gov In this system, the presence of stromal fibroblasts was crucial for observing the expected hormonal responses. nih.gov Medroxyprogesterone acetate (MPA), when combined with estradiol, caused a significant decrease in epithelial cell proliferation, an effect that was not observed in monocultures of epithelial cells. nih.gov This highlights the importance of epithelial-stromal interactions in mediating the effects of progestins and demonstrates the utility of co-culture models for studying intercellular signaling in response to hormonal treatments. nih.gov

Ex Vivo Tissue Models for Mechanistic Insight

Ex vivo models, which use fresh tissue cultured outside the body, offer a bridge between in vitro cell lines and in vivo animal models. They maintain the native tissue architecture and cellular interactions, providing valuable mechanistic insights. Normal human breast tissue explants have been used to study the direct effects of medroxyprogesterone acetate (MPA). nih.gov In this model, histologically normal breast tissue from surgical operations is cultured in the presence of various hormones. nih.gov

Studies using this system have shown that MPA can exert an antiandrogenic effect on breast epithelial cells in tissues from a subset of postmenopausal women. nih.govresearchgate.net Specifically, MPA was found to antagonize the inhibitory effect of dihydrotestosterone (B1667394) (DHT) on cell proliferation. nih.gov This was associated with an increase in proliferation and a destabilization of the androgen receptor protein. nih.govresearchgate.net Other studies using breast explants from postmenopausal women found that MPA alone led to a hypersecretory single-layered epithelium and stimulated epithelial proliferation compared to controls. nih.gov These ex vivo models are crucial for understanding the direct, tissue-level mechanisms of MPA that may contribute to its biological effects. nih.gov

Structure Activity Relationship Sar Investigations of 6beta Hydroxymedroxyprogesterone Acetate

Comparative Analysis of Progestogenic and Other Activities with Medroxyprogesterone (B1676146) Acetate (B1210297)

Medroxyprogesterone acetate (MPA) is a synthetic progestin derived from 17-hydroxyprogesterone, widely utilized for its potent progestational activity. patsnap.com Its primary mechanism of action involves binding to and activating the progesterone (B1679170) receptor (PR), which transforms a proliferative endometrium into a secretory one. pfizermedical.com Beyond its intended progestogenic effects, MPA is known to possess other hormonal activities, a promiscuity that stems from its ability to bind to other steroid receptors. ebi.ac.uk

Androgenic and Anabolic Effects: Androgenic and anabolic effects of MPA have been noted. pfizermedical.com The compound binds to the androgen receptor (AR) and can act as an AR agonist, suggesting that some of its in vivo effects may be mediated through this pathway. nih.govnih.govnih.gov This androgenic activity is thought to contribute to some of the side effects associated with MPA. nih.gov

Glucocorticoid-like Effects: MPA also exhibits weak glucocorticoid activity. ebi.ac.uk It binds to the glucocorticoid receptor (GR) and can elicit glucocorticoid-like responses. nih.govnih.gov Studies have shown that MPA can mimic the effects of dexamethasone (B1670325) on the transcription of certain genes and that its effects on some immune cells are mediated by the GR. nih.govresearchgate.netspringermedizin.de This activity may be responsible for cushingoid side effects occasionally observed with MPA use, such as fluid retention and hypertension. nih.govresearchgate.net

While 6beta-hydroxymedroxyprogesterone acetate is a major metabolite of MPA formed by cytochrome P450 enzymes, particularly CYP3A4, detailed studies directly comparing its progestogenic, androgenic, and glucocorticoid activities to those of the parent MPA are not extensively available in the current literature. researchgate.netclinpgx.org The addition of a hydroxyl group increases the polarity of the molecule, which can be expected to alter its absorption, metabolism, and receptor interactions, but specific comparative potency data remains to be fully elucidated. Numerous studies have highlighted that MPA and natural progesterone can have significantly different effects on various tissues, underscoring that metabolites may also possess unique activity profiles. nih.gov

Table 1: Summary of Hormonal Activities of Medroxyprogesterone Acetate (MPA)

| Activity | Receptor | Effect | Reference |

|---|---|---|---|

| Progestogenic | Progesterone Receptor (PR) | Agonist | patsnap.compfizermedical.com |

| Androgenic | Androgen Receptor (AR) | Agonist | pfizermedical.comnih.gov |

| Glucocorticoid | Glucocorticoid Receptor (GR) | Weak Agonist | ebi.ac.uknih.govnih.gov |

Influence of 6beta-Hydroxylation on Steroid Receptor Binding Characteristics

The biological activity of a steroid is intrinsically linked to its binding affinity for its cognate receptors. Medroxyprogesterone acetate exhibits a complex binding profile, interacting with multiple steroid receptors. The introduction of a hydroxyl group at the 6beta-position is expected to modify these binding characteristics due to changes in steric hindrance and polarity.

Progesterone Receptor (PR) Binding: MPA binds with high affinity to the progesterone receptor, which is fundamental to its function as a potent progestin. ebi.ac.uknih.govnih.gov In rat granulosa cells, MPA's binding potency to the PR was found to be comparable to that of progesterone. nih.gov

Androgen Receptor (AR) Binding: MPA also binds to the androgen receptor. nih.govnih.gov One study demonstrated specific, high-affinity binding of MPA to the AR in human breast cancer cell lines. nih.gov The binding affinity of MPA for the human AR has been shown to be similar to that of the natural androgen 5α-dihydrotestosterone (DHT). nih.gov

Glucocorticoid Receptor (GR) Binding: Significant binding of MPA to the glucocorticoid receptor has been well-documented. ebi.ac.uknih.govnih.gov In human mononuclear leukocytes, MPA displayed a considerable relative binding affinity of 42% for the GR, compared to dexamethasone (defined as 100%). nih.gov Another study in rat granulosa cells found MPA to be 10-fold less potent than dexamethasone in binding to the GR. nih.gov This interaction is sufficient to mediate glucocorticoid-like effects. nih.gov

Table 2: Reported Receptor Binding Affinities for Medroxyprogesterone Acetate (MPA)

| Receptor | Ligand for Comparison | Relative Binding Affinity of MPA | Cell/Tissue System | Reference |

|---|---|---|---|---|

| Glucocorticoid Receptor | Dexamethasone | 42% | Human mononuclear leukocytes | nih.gov |

| Glucocorticoid Receptor | Dexamethasone | 10-fold less potent | Rat granulosa cells | nih.gov |

| Androgen Receptor | Testosterone | 20-fold less potent | Rat granulosa cells | nih.gov |

| Androgen Receptor | Dihydrotestosterone (B1667394) | Similar (Ki of 19.4 nM for MPA vs 29.4 nM for DHT) | COS-1 cells | nih.gov |

| Progesterone Receptor | Progesterone | As potent as progesterone | Rat granulosa cells | nih.gov |

| Progesterone Receptor | R-5020 | 10-fold less potent | Rat granulosa cells | nih.gov |

Impact of Stereochemical Differences on Biological Activity (e.g., comparison with 6alpha isomers or other hydroxylated positions)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity for steroid hormones. vedantu.com The specific orientation of functional groups can dramatically influence how a ligand fits into the binding pocket of a receptor, thereby affecting its agonist or antagonist activity.

Medroxyprogesterone acetate itself is the 17α-acetoxy derivative of 6α-methylprogesterone. The "alpha" designation for the methyl group at the C-6 position indicates that it projects below the plane of the steroid ring. Metabolism of MPA by cytochrome P450 enzymes can introduce hydroxyl groups at various positions, with distinct stereochemical outcomes. The major metabolites identified are 6beta-, 1beta-, and 2beta-hydroxy MPA. researchgate.net The "beta" orientation of the hydroxyl group at C-6 signifies that it projects above the plane of the ring, a different spatial position from the original methyl group.

The biological activity of different hydroxylated isomers of progesterone has been shown to vary. For example, studies on progesterone metabolism in the human placenta have identified both 6beta-hydroxyprogesterone (B139454) and 6alpha-hydroxyprogesterone, indicating that the stereochemistry of hydroxylation is a key metabolic variable. nih.gov While 6beta-hydroxyprogesterone was a more abundant metabolite in these studies, the presence of the 6alpha isomer suggests distinct enzymatic processing that could lead to different biological effects. nih.gov

A direct comparative analysis of the biological activities of 6beta-hydroxymedroxyprogesterone acetate versus its 6alpha-hydroxy isomer or other hydroxylated metabolites (e.g., 1beta- and 2beta-hydroxy MPA) is not available in the reviewed literature. However, based on fundamental principles of medicinal chemistry, it is highly probable that these isomers would exhibit different receptor binding affinities and functional activities. The precise spatial arrangement of the hydroxyl group would influence interactions with specific amino acid residues in the receptor's ligand-binding domain, potentially altering the conformational changes required for receptor activation and subsequent gene transcription.

Molecular Modeling and Computational Approaches for SAR Prediction

Molecular modeling and computational chemistry are powerful tools for predicting and rationalizing the structure-activity relationships of steroid hormones. nih.govmdpi.com Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis can provide insights into how structural modifications, like hydroxylation, affect receptor binding and biological activity.

Molecular Docking: Molecular docking simulations can model the interaction between a ligand, such as 6beta-hydroxymedroxyprogesterone acetate, and the three-dimensional structure of a steroid receptor's ligand-binding domain. nih.gov These models can predict the preferred binding orientation of the ligand and estimate the strength of the interaction (binding energy). For example, modeling studies have been used to understand how different progestins induce subtle structural changes in the androgen receptor's ligand-binding domain, which may account for their differential promoter-specific actions. nih.gov Such an approach could be used to compare the binding mode of MPA with that of its 6beta-hydroxy metabolite in the progesterone, androgen, and glucocorticoid receptors. The analysis could reveal whether the 6beta-hydroxyl group creates unfavorable steric clashes or forms favorable new hydrogen bonds with receptor residues, thereby predicting whether the modification would increase or decrease binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While no specific QSAR studies predicting the receptor activity of MPA metabolites were identified, this methodology has been applied to assess the potential toxicity of MPA impurities and degradation products. mdpi.com A QSAR approach could theoretically be developed to predict the binding affinity or functional activity of various hydroxylated MPA isomers based on physicochemical descriptors that account for properties like size, shape, and electronic characteristics.

Although these computational tools offer a promising avenue for predicting the SAR of 6beta-hydroxymedroxyprogesterone acetate, specific studies applying these methods to comprehensively model its interaction with the full panel of relevant steroid receptors have not been detailed in the available literature.

Emerging Research Areas and Future Directions for 6beta Hydroxymedroxyprogesterone Acetate Studies

A Crucial Tool in Pharmaceutical Research: The Role of Reference Standards and Impurity Profiling

6β-Hydroxymedroxyprogesterone acetate (B1210297) is increasingly recognized for its importance as a reference standard in pharmaceutical research and quality control. researchgate.net As a known metabolite and impurity of medroxyprogesterone (B1676146) acetate, its availability in a highly purified form is essential for the accurate identification and quantification of impurities in MPA drug products. nih.govnih.gov

Forced degradation studies, which intentionally expose a drug substance to harsh conditions like acid, base, light, and oxidation, are critical for identifying potential degradation products. researchgate.net In such studies of MPA, 6β-hydroxymedroxyprogesterone acetate is a known impurity that can be monitored. nih.govresearchgate.net The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide reference standards for MPA and its impurities, including 6β-hydroxymedroxyprogesterone acetate (referred to as Impurity A), to ensure the quality and safety of pharmaceutical products. researchgate.netsigmaaldrich.comsigmaaldrich.com The use of these reference standards allows for the development and validation of robust analytical methods to control the levels of this and other impurities in MPA formulations. researchgate.net

Beyond a Metabolite: Investigating Independent Biological Functions

While traditionally viewed as a metabolic byproduct of MPA, there is growing interest in the independent biological activities of 6β-hydroxymedroxyprogesterone acetate. drugbank.com Research is beginning to explore whether this metabolite possesses its own unique pharmacological profile and interacts with specific signaling pathways.

Unraveling Mechanisms with Advanced Omics Technologies

The application of advanced 'omics' technologies, such as transcriptomics (e.g., RNA-sequencing), proteomics, and metabolomics, holds immense promise for elucidating the mechanistic actions of 6β-hydroxymedroxyprogesterone acetate. researchgate.netnih.gov These high-throughput approaches can provide a global view of the changes in gene expression, protein levels, and metabolite profiles within cells or tissues in response to treatment with this compound.

For instance, transcriptomic studies on vaginal epithelial cells treated with MPA have revealed significant changes in genes related to cholesterol synthesis and cell adhesion, offering insights into its effects on barrier integrity. nih.gov Similar studies focusing specifically on 6β-hydroxymedroxyprogesterone acetate could differentiate its effects from those of the parent drug and identify unique cellular pathways it may influence. Integrated multi-omics approaches are also being used to investigate the broader metabolism of progestins by the gut microbiota, which could have implications for understanding the bioavailability and activity of MPA and its metabolites. sciety.orgbiorxiv.orgbiorxiv.org

Enhancing Detection: The Refinement of Analytical Techniques

The accurate and sensitive measurement of 6β-hydroxymedroxyprogesterone acetate in complex biological matrices like serum, plasma, and tissue is crucial for pharmacokinetic and metabolism studies. nih.gov Various analytical techniques have been employed for the quantification of MPA and its metabolites, with a continuous drive towards greater sensitivity and specificity.

Historically, radioimmunoassays (RIAs) were used, but these have largely been supplanted by more specific and sensitive chromatographic methods. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity but can be labor-intensive. nih.govcapes.gov.br Currently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its robustness, high sensitivity, and specificity in quantifying low levels of steroids in biological fluids. magtechjournal.comnih.gov Ongoing refinements in LC-MS/MS and other analytical technologies aim to further improve the limits of detection and quantification, enabling more detailed studies of the pharmacokinetics of 6β-hydroxymedroxyprogesterone acetate. nih.govresearchgate.netjohnshopkins.edu

Table 1: Analytical Techniques for Medroxyprogesterone Acetate and its Metabolites

| Analytical Technique | Abbreviation | Key Features |

|---|---|---|

| Radioimmunoassay | RIA | Historically used, less common now due to lower specificity. nih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | High sensitivity, but can be costly and low-throughput. nih.gov |

| High-Performance Liquid Chromatography | HPLC | A versatile separation technique often coupled with other detectors. nih.gov |

A Complex Interplay: Interactions with Other Hormones

Understanding the interactions of 6β-hydroxymedroxyprogesterone acetate with other endogenous and exogenous hormones and biological modulators is a critical area for future research. The endocrine system is a complex network, and the effects of one hormone can be significantly influenced by the presence of others.

MPA itself is known to have anti-estrogenic effects and can influence the hypothalamic-pituitary-ovarian axis. It is important to investigate whether 6β-hydroxymedroxyprogesterone acetate shares these properties or if it has distinct effects on hormonal signaling. Research systems, including in vitro cell culture models and in vivo animal studies, can be utilized to explore the crosstalk between 6β-hydroxymedroxyprogesterone acetate and other key hormones, providing a more comprehensive understanding of its biological role.

Q & A

Q. What are the recommended laboratory handling and storage protocols for 6β-Medroxyprogesterone to ensure stability and safety?

Methodological Answer:

- Handling: Avoid dust formation and use ventilation systems to minimize inhalation risks. Wear nitrile gloves, safety goggles, and impermeable lab coats. Use respiratory protection if aerosol generation is likely .

- Storage: Store sealed containers at -20°C (powder stable for 3 years) or -80°C (solvent solutions stable for 1 year). Avoid light, moisture, and incompatible materials like strong oxidizers .

- Spill Management: Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol. Dispose of waste via approved hazardous channels .

Q. How can researchers design in vivo studies to assess 6β-Medroxyprogesterone’s neuroendocrine effects while minimizing confounding variables?

Methodological Answer:

- Model Selection: Use standardized animal models (e.g., C57BL/6 mice or Sprague-Dawley rats) with hormone cycle synchronization. Include controls for endogenous progesterone interference .

- Dosage Calibration: Conduct dose-response studies to differentiate receptor-specific effects from off-target actions. For example, compare 0.1–10 mg/kg doses to identify thresholds for hypothalamic-pituitary-gonadal axis modulation .

- Confounding Factors: Control for stress (e.g., circadian rhythm disruptions) and diet (phytoestrogen-free feed) to reduce variability in hormone assays .

Advanced Research Questions

Q. What methodological frameworks are critical for resolving contradictions in clinical data on 6β-Medroxyprogesterone’s association with breast cancer risk?

Methodological Answer:

- Systematic Review Design: Follow PRISMA guidelines to ensure transparency. Use databases (MEDLINE, Embase) with search terms covering "medroxyprogesterone acetate," "breast neoplasms," and "hormone replacement therapy" .

- Bias Mitigation: Stratify studies by population (e.g., premenopausal vs. postmenopausal) and adjust for confounders like estrogen co-administration. Use GRADE criteria to evaluate evidence quality .

- Meta-Analysis: Apply random-effects models to account for heterogeneity. Sensitivity analyses should exclude underpowered studies or those with incomplete follow-up .

Q. How can researchers characterize 6β-Medroxyprogesterone’s interaction with non-classical progesterone receptors in neurosteroidogenesis pathways?

Methodological Answer:

- In Silico Modeling: Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities for membrane-associated progesterone receptors (mPRs) versus nuclear receptors .

- In Vitro Assays: Employ competitive binding assays with radiolabeled progesterone and tissue homogenates (e.g., rat brain). Validate specificity using receptor antagonists (e.g., RU-486) .

- Metabolite Profiling: Quantify 5α-reduced metabolites (e.g., dihydroprogesterone) via LC-MS/MS to assess enzymatic modulation by 3α-hydroxysteroid dehydrogenase .

Q. What strategies are recommended for analyzing residual solvents in 6β-Medroxyprogesterone batches to meet USP/ICH compliance?

Methodological Answer:

- Chromatographic Methods: Use GC-FID or HS-GC-MS to detect Class 2 solvents (e.g., methanol, acetone) per USP <467>. Validate limits against ICH Q3C thresholds (e.g., methanol: 3,000 ppm) .

- Sample Preparation: Employ static headspace extraction with matrix-matched calibration standards to avoid interference from the compound’s low volatility .

- Documentation: Include residual solvent profiles in Certificates of Analysis (CoA) and verify cGMP compliance through third-party audits .

Q. How should researchers address ethical and practical challenges in longitudinal studies of 6β-Medroxyprogesterone’s effects on cognitive function?

Methodological Answer:

- Ethical Frameworks: Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IRB approval for vulnerable populations (e.g., perimenopausal women) and ensure informed consent transparency .

- Cognitive Assessments: Use validated tools (e.g., MoCA, MMSE) at baseline and follow-ups. Control for practice effects via parallel test versions .

- Attrition Mitigation: Implement retention strategies (e.g., financial incentives, telehealth check-ins) and use intention-to-treat analyses to handle missing data .

Methodological Guidance

Q. What statistical approaches are optimal for analyzing dose-dependent endometrial responses to 6β-Medroxyprogesterone in preclinical studies?

Methodological Answer:

- Nonlinear Regression: Fit sigmoidal dose-response curves (four-parameter logistic model) to estimate EC₅₀ values for endometrial thickness changes .

- Mixed-Effects Models: Account for repeated measures (e.g., weekly histopathology scores) and individual animal variability .

- Power Analysis: Use pilot data to calculate sample sizes ensuring ≥80% power for detecting 20% differences in glandular density .

Q. How can researchers validate 6β-Medroxyprogesterone’s purity and stability in novel drug-delivery systems (e.g., nanoparticles)?

Methodological Answer:

- Stability-Indicating Assays: Perform forced degradation studies (heat, light, pH stress) followed by HPLC-UV/PDA to monitor impurities (e.g., oxidation products) .

- Particle Characterization: Use dynamic light scattering (DLS) for size distribution and TEM for morphology. Assess drug loading via solvent extraction and spectrophotometry .

- In Vitro Release: Simulate physiological conditions (pH 7.4, 37°C) and compare release kinetics to unencapsulated drug using Franz diffusion cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.